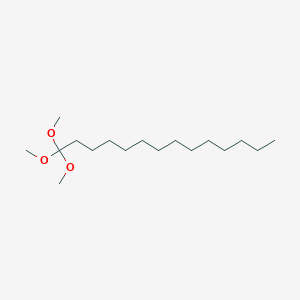
1,1,1-Trimethoxytetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trimethoxytetradecane: is an organic compound with the molecular formula C17H36O3 It is a member of the alkane family, characterized by the presence of three methoxy groups attached to the first carbon of a tetradecane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,1-Trimethoxytetradecane can be synthesized through the reaction of tetradecane with methanol in the presence of an acid catalyst. The reaction typically involves the substitution of hydrogen atoms on the first carbon of tetradecane with methoxy groups. The reaction conditions include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Methanol
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The product is then purified through distillation and recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1-Trimethoxytetradecane undergoes several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 1,1,1-trimethyltetradecane.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Tetradecanal or tetradecanoic acid.
Reduction: 1,1,1-Trimethyltetradecane.
Substitution: 1,1,1-Trichlorotetradecane or 1,1,1-Tribromotetradecane.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trimethoxytetradecane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of 1,1,1-Trimethoxytetradecane involves its interaction with cellular membranes due to its lipophilic nature. It can integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of hydrophobic drugs across cell membranes.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trimethoxyethane: Similar structure but with a shorter carbon chain.
1,1,1-Trimethoxypropane: Another similar compound with a three-carbon chain.
1,1,1-Trimethoxydodecane: Similar structure with a twelve-carbon chain.
Comparison: 1,1,1-Trimethoxytetradecane is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. Its higher molecular weight and increased hydrophobicity make it more suitable for applications requiring enhanced lipophilicity and stability.
Eigenschaften
CAS-Nummer |
163562-93-4 |
|---|---|
Molekularformel |
C17H36O3 |
Molekulargewicht |
288.5 g/mol |
IUPAC-Name |
1,1,1-trimethoxytetradecane |
InChI |
InChI=1S/C17H36O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17(18-2,19-3)20-4/h5-16H2,1-4H3 |
InChI-Schlüssel |
GFBUBCGICDOUBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphine, [(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis[diphenyl-](/img/structure/B12553765.png)
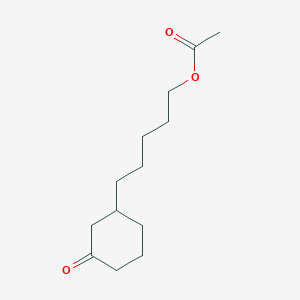
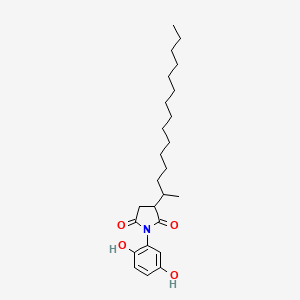
![2-Diazonio-1-[(5S)-2,3-dioxo-5-phenylmorpholin-4-yl]ethen-1-olate](/img/structure/B12553774.png)
![Thieno[3,2-d][1,2,3]triazin-4(1H)-one](/img/structure/B12553777.png)
![2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-bromophenol](/img/structure/B12553783.png)
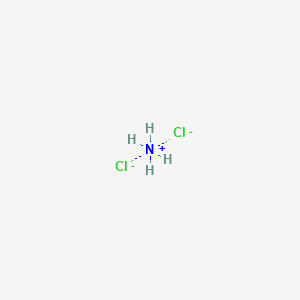

![8-Hydroxy-2-(2-hydroxypropyl)-3,9-dioxabicyclo[4.2.1]nonan-4-one](/img/structure/B12553816.png)
![2,2,3,3,4,4,5,5-Octafluoro-5-[(tridecafluorohexyl)oxy]pentan-1-amine](/img/structure/B12553822.png)
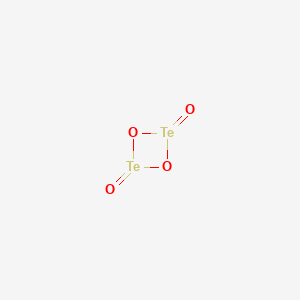


![Benzoic acid, 3-[(hydroxyimino)methyl]-4-[(methylsulfonyl)amino]-](/img/structure/B12553857.png)
